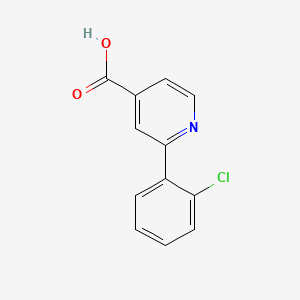

2-(2-Chlorophenyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWAJRKKNFEOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679510 | |

| Record name | 2-(2-Chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225547-10-3 | |

| Record name | 2-(2-Chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)isonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-chlorophenyl)isonicotinic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and materials science. The document details a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, offering insights into the rationale behind reagent selection and reaction optimization. Furthermore, a thorough characterization workflow is presented, outlining the key analytical techniques required to confirm the identity, purity, and structural integrity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing both a practical experimental framework and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of 2-Arylisonicotinic Acids

Isonicotinic acid and its derivatives are a cornerstone in the development of various therapeutic agents and functional materials. The introduction of an aryl group at the 2-position of the pyridine ring, as in this compound, creates a scaffold with unique steric and electronic properties. This structural motif is of particular interest in drug discovery, where it can serve as a key building block for molecules designed to interact with specific biological targets. The 2-chlorophenyl substituent, in particular, can influence the molecule's conformation and its ability to participate in halogen bonding, potentially enhancing its binding affinity to target proteins. A reliable and well-characterized synthetic route to this compound is therefore of paramount importance for enabling further research and development.

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and phenyl rings is the critical step in the synthesis of this compound. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This palladium-catalyzed reaction provides a powerful and versatile tool for the construction of biaryl systems.

The proposed synthetic strategy involves the coupling of a 2-halopyridine derivative with (2-chlorophenyl)boronic acid. 2-Chloroisonicotinic acid is a suitable starting material for this transformation. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen can influence the reactivity of the C-Cl bond, necessitating careful optimization of the catalytic system.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Causality in Experimental Choices:

-

Catalyst Selection: Palladium complexes with bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the less reactive aryl chlorides.

-

Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction yield and must be compatible with the starting materials and other reagents.

-

Solvent: A suitable solvent system is required to dissolve the reactants and facilitate the interaction between the organic and aqueous phases, if a biphasic system is used.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for Suzuki-Miyaura couplings of 2-chloropyridines.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier (Example) |

| 2-Chloroisonicotinic acid | 6313-54-8 | C₆H₄ClNO₂ | 157.56 | Sigma-Aldrich |

| (2-Chlorophenyl)boronic acid | 1623-14-9 | C₆H₆BClO₂ | 156.38 | Combi-Blocks |

| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Strem Chemicals |

| SPhos | 657408-07-6 | C₂₇H₃₃O₂P | 410.52 | Sigma-Aldrich |

| Potassium phosphate, tribasic (K₃PO₄) | 7778-53-2 | K₃PO₄ | 212.27 | Acros Organics |

| 1,4-Dioxane (anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | Fisher Scientific |

| Water (deionized) | 7732-18-5 | H₂O | 18.02 | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.0 eq.), (2-chlorophenyl)boronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) and add them to the reaction flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the 2-chloroisonicotinic acid.

-

Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1 M HCl. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₈ClNO₂[1] |

| Molecular Weight | 233.65 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

Note: As of the date of this publication, a definitive experimental melting point has not been reported in the cited literature. Experimental determination is required for full characterization.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The integration of these signals should correspond to the number of protons in each environment. The coupling patterns (e.g., doublets, triplets, multiplets) will provide information about the connectivity of the protons.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. The carbonyl carbon of the carboxylic acid is expected to appear at a characteristic downfield shift.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected monoisotopic mass for C₁₂H₈ClNO₂ is 233.0244.[1]

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| C=O stretch (carboxylic acid) | 1725 - 1700 |

| C=C and C=N stretches (aromatic) | 1600 - 1450 |

| C-Cl stretch | 800 - 600 |

Self-Validating Systems and Trustworthiness

The protocols described herein are designed to be self-validating. The combination of a well-established synthetic method with a comprehensive suite of analytical techniques ensures a high degree of confidence in the outcome. The purity of the final product should be assessed by multiple methods, such as LC-MS and elemental analysis, to provide orthogonal validation. Any significant deviation from the expected analytical data would indicate the presence of impurities or an incorrect structure, prompting further investigation and purification.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging the power of the Suzuki-Miyaura cross-coupling, this valuable chemical entity can be prepared in a reliable and efficient manner. The comprehensive characterization workflow provides the necessary tools to ensure the quality and integrity of the synthesized material, paving the way for its application in further scientific endeavors.

References

Sources

An In-depth Technical Guide to 2-(2-chlorophenyl)isonicotinic acid (CAS Number 1225547-10-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Chemical Entity

This document serves as a comprehensive technical guide to 2-(2-chlorophenyl)isonicotinic acid, a compound identified by the CAS number 1225547-10-3. It is important to preface this guide by acknowledging that, as of the date of this publication, publicly available, peer-reviewed data specifically detailing the synthesis, biological activity, and mechanism of action of this particular molecule is limited. Therefore, this guide has been meticulously compiled by drawing upon established principles of medicinal chemistry, extrapolating from the well-documented pharmacology of structurally related isonicotinic acid derivatives, and proposing scientifically grounded hypotheses for its synthesis and potential applications. As a Senior Application Scientist, the aim is to provide a robust framework for researchers and drug development professionals to understand, synthesize, and evaluate this novel chemical entity. The information presented herein is intended to be a starting point for further investigation, and all proposed protocols and hypotheses should be validated experimentally.

Molecular Profile and Physicochemical Properties

This compound belongs to the class of 2-aryl-isonicotinic acids. The core structure consists of a pyridine ring carboxylated at the 4-position (isonicotinic acid), with a 2-chlorophenyl substituent at the 2-position. This substitution pattern is anticipated to significantly influence the molecule's electronic properties, conformation, and, consequently, its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1225547-10-3 | Public Databases |

| Molecular Formula | C₁₂H₈ClNO₂ | Calculated |

| Molecular Weight | 233.65 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)Cl | Public Databases |

| InChI | InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16) | Public Databases |

| Predicted LogP | ~2.5 - 3.5 | (Estimated based on structural analogs) |

| Predicted pKa | ~4.5 - 5.5 (Carboxylic Acid) | (Estimated based on structural analogs) |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | (Estimated based on structural analogs) |

The presence of the chlorine atom on the phenyl ring introduces a degree of lipophilicity and can influence the molecule's metabolic stability and binding interactions with biological targets. The isonicotinic acid moiety provides a key hydrogen bond donor and acceptor, as well as a potential coordination site for metal ions.

Proposed Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 2-chloroisonicotinic acid and 2-chlorophenylboronic acid as readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

Reaction Scheme:

Materials:

-

2-chloroisonicotinic acid

-

2-chlorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture, Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add 2-chloroisonicotinic acid (1 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and the chosen base (2-3 equivalents).

-

Add the palladium catalyst (0.05-0.1 equivalents).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Self-Validation: The success of the synthesis can be validated through standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the presence of both the 2-chlorophenyl and isonicotinic acid moieties.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Hypothesized Biological Activity and Mechanism of Action

The biological activity of this compound is currently uncharacterized. However, based on the extensive research on isonicotinic acid derivatives, several potential avenues for its therapeutic application can be hypothesized.

Potential as an Antitubercular Agent

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone in the treatment of tuberculosis.[1] The mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2] Structure-activity relationship (SAR) studies on isonicotinic acid derivatives have indicated that the reactivity of the pyridine nitrogen is essential for their antitubercular activity.[3] The 2-substituent can modulate this reactivity through steric and electronic effects.

Proposed Mechanism: It is plausible that this compound could act as a pro-drug, similar to Isoniazid, requiring activation by mycobacterial enzymes. The activated form could then interfere with key biosynthetic pathways in Mycobacterium tuberculosis.

Caption: Hypothesized antitubercular mechanism of action.

Potential as an Anticancer Agent

Derivatives of pyridine and chlorophenyl-substituted compounds have been investigated as potential anticancer agents. For instance, certain 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives have shown cytotoxicity against various cancer cell lines and act as dual topoisomerase I/II inhibitors.[4] Additionally, some isonicotinic acid analogues have been identified as inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy.[5]

Proposed Mechanism: this compound could potentially exert anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or kinases.

-

Interference with Signaling Pathways: Modulating pathways crucial for tumor growth and angiogenesis, such as the HIF-1α pathway.

Proposed Experimental Workflows for Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is necessary.

In Vitro Antitubercular Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microplate containing Middlebrook 7H9 broth.

-

Inoculate the wells with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).

-

Include positive (Isoniazid) and negative (no drug) controls.

-

Incubate the plates at 37 °C for 7-14 days.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

Caption: Workflow for in vitro antitubercular activity assay.

In Vitro Anticancer Activity Assay

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

Protocol:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Assess cell viability using a suitable assay, such as the MTT or SRB assay.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Concluding Remarks and Future Directions

This compound (CAS 1225547-10-3) represents a novel chemical entity with unexplored potential. Based on the rich chemistry and diverse biological activities of its structural class, this compound warrants further investigation as a potential therapeutic agent, particularly in the fields of infectious diseases and oncology. The proposed synthesis and experimental workflows in this guide provide a foundational framework for initiating such studies. Future research should focus on the successful synthesis and characterization of the compound, followed by a comprehensive evaluation of its biological activities. Elucidation of its mechanism of action and structure-activity relationship studies will be crucial for its potential development as a drug candidate.

References

-

Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of medicinal chemistry, 19(4), 483–492. [Link]

-

Rubin, B., Hassert, G. L., Jr, Thomas, B. G., & Burke, J. C. (1952). Pharmacology of isonicotinic acid hydrazide (nydrazid). The American review of tuberculosis, 65(4), 392–401. [Link]

-

A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study. European journal of medicinal chemistry, 113, 228–245. (2016). [Link]

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. (2011).

-

Boovanahalli, S. K., Jin, X., Jin, Y., Kim, J. H., Dat, N. T., Hong, Y. S., Lee, J. H., Jung, S. H., Lee, K., & Lee, J. J. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6305–6310. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & medicinal chemistry, 23(4), 794-802.

- Macrovista. (n.d.).

-

Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis (Edinburgh, Scotland), 129, 102100. (2021). [Link]

-

Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(1), 53–76. (2013). [Link]

- Synthesis and antibacterial activity of a new series of 3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives. Bioorganic & medicinal chemistry letters, 22(16), 5258–5261. (2012).

- Dr. Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Isonicotinic Acid Compounds

Introduction: The Enduring Potential of the Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, represents a cornerstone pharmacophore in medicinal chemistry. Its derivatives have given rise to crucial therapeutic agents, most notably isoniazid, a first-line drug for the treatment of tuberculosis for over half a century.[1] The versatility of the isonicotinic acid scaffold has spurred extensive research, revealing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic in vitro and in vivo evaluation of novel isonicotinic acid compounds. It is designed to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and logical progression from initial screening to preclinical evaluation.

This document emphasizes a holistic approach, where each experimental stage is a self-validating system, providing the necessary data to make informed decisions about the therapeutic potential of a compound. We will delve into the intricacies of assay selection, protocol execution, and data interpretation, providing a clear roadmap for the preclinical journey of isonicotinic acid derivatives.

Part 1: Foundational In Vitro Assessment

The initial phase of evaluating any new chemical entity involves a battery of in vitro tests to determine its biological activity and preliminary safety profile. This stage is critical for identifying promising lead compounds and filtering out those with undesirable characteristics.

Synthesis of Isonicotinic Acid Derivatives

A common and effective method for synthesizing a diverse library of isonicotinic acid derivatives is through the formation of hydrazones. This typically involves a condensation reaction between isonicotinic acid hydrazide and various aldehydes.[3]

Experimental Protocol: Synthesis of Isonicotinic Acid Hydrazones [4]

-

Reactant Preparation: Dissolve isonicotinic acid hydrazide (0.01 M) in ethanol. In a separate flask, dissolve the desired aldehyde (0.01 M) in ethanol.

-

Reaction: Add the aldehyde solution to the isonicotinic acid hydrazide solution with intermittent shaking.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, concentrate the mixture and wash the resulting residue with water.

-

Purification: Dry the crude product and recrystallize from ethanol to obtain the pure hydrazone.

Antimicrobial Activity Screening

Given the historical significance of isoniazid, assessing the antimicrobial potential of new isonicotinic acid derivatives is a primary focus. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][6]

Experimental Protocol: Broth Microdilution Assay [5][7]

-

Inoculum Preparation: From a fresh culture plate, suspend several colonies of the test microorganism in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth to achieve a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of lead compounds against mammalian cells to ensure a therapeutic window. The MTT assay is a widely used colorimetric method to assess cell viability.[8][9][10]

Experimental Protocol: MTT Cytotoxicity Assay [8][11]

-

Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.

Anti-inflammatory Activity Evaluation

Many isonicotinic acid derivatives have shown promise as anti-inflammatory agents. A common in vitro method to assess this activity is by measuring the inhibition of reactive oxygen species (ROS) production in stimulated cells.[12]

Experimental Protocol: Reactive Oxygen Species (ROS) Inhibition Assay [13][14]

-

Cell Preparation: Culture cells (e.g., macrophages) in a 96-well plate.

-

Compound Incubation: Treat the cells with the test compounds for a specified period.

-

ROS Probe Loading: Add a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cells and incubate in the dark.

-

ROS Induction: Induce ROS production using a stimulant like lipopolysaccharide (LPS).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). A decrease in fluorescence indicates ROS inhibition.

Part 2: In Vivo Validation and Preclinical Assessment

Compounds that demonstrate promising activity and low cytotoxicity in vitro are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.

Efficacy in a Murine Model of Tuberculosis

For compounds with significant anti-mycobacterial activity, a murine model of tuberculosis is essential to determine in vivo efficacy.[15][16]

Experimental Protocol: Murine Tuberculosis Efficacy Model [15][17]

-

Infection: Infect BALB/c mice with a low-dose aerosol of Mycobacterium tuberculosis (e.g., H37Rv strain) to deliver approximately 50-100 bacilli into the lungs.

-

Treatment: Begin drug therapy 24 days post-infection. Administer the test compound and control drugs (e.g., isoniazid) via oral gavage, typically 5 days a week for a duration of 4 weeks or more.

-

Bacterial Load Assessment: At specified time points, humanely euthanize the mice and aseptically remove the lungs and spleen.

-

Homogenization and Plating: Homogenize the organs in saline and prepare serial dilutions. Plate the homogenates on 7H11 agar plates.

-

CFU Enumeration: After incubation, count the number of colony-forming units (CFU) to determine the bacterial load in each organ. A significant reduction in CFU compared to the untreated control group indicates efficacy.

Anti-inflammatory Efficacy in a Rat Model

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[18][19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [21][22]

-

Compound Administration: Administer the test compound or a standard drug (e.g., indomethacin) to Wistar rats, typically via intraperitoneal injection or oral gavage.

-

Edema Induction: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group that received only carrageenan.

Pharmacokinetic Profiling in Mice

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for determining its dosing regimen and potential for clinical success.[23][24][25]

Experimental Protocol: Murine Pharmacokinetic Study [23][24]

-

Compound Administration: Administer the test compound to mice via two different routes, typically intravenous (IV) for determining bioavailability and oral (PO) to assess absorption.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO) from each mouse.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Compound Quantification: Measure the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Preliminary Toxicological Evaluation

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a compound and to establish a preliminary safety profile.[2][26]

Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 420) [27]

-

Animal Selection: Use healthy, young adult female rats.

-

Dosing: Administer the test substance in a single dose by gavage. The study follows a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Interpretation: The results provide information on the hazardous properties of the substance and allow for its classification according to the Globally Harmonised System (GHS).

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is paramount for effective communication of research findings.

Quantitative Data Summary

Table 1: In Vitro Activity and Cytotoxicity of Isonicotinic Acid Derivatives

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HepG2 Cells |

| IA-H-01 | 16 | 32 | >100 |

| IA-H-02 | 8 | 16 | 75.2 |

| IA-H-03 | 4 | 8 | 50.1 |

| Isoniazid | >64 | >64 | >200 |

| Doxorubicin | NA | NA | 0.8 |

Table 2: In Vivo Anti-inflammatory Activity of Lead Compound IA-H-03

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Control | - | 0 |

| IA-H-03 | 10 | 35.2 |

| IA-H-03 | 20 | 58.9 |

| Indomethacin | 10 | 65.4 |

Visualizations of Key Processes

Caption: A generalized workflow for the discovery and preclinical development of isonicotinic acid compounds.

Caption: The mechanism of action of isoniazid, involving its activation by KatG and subsequent inhibition of mycolic acid synthesis.[28][29]

Conclusion

The systematic evaluation of isonicotinic acid derivatives, from initial in vitro screening to comprehensive in vivo studies, is a rigorous yet rewarding process. This guide has outlined a logical and experimentally sound pathway for researchers to follow. By adhering to these principles of causality in experimental design and maintaining self-validating systems of protocols, the scientific community can continue to unlock the therapeutic potential of this remarkable chemical scaffold, paving the way for the development of novel and effective drugs for a range of diseases.

References

- Ali, A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6283.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Derrick, S. C., & Morris, S. L. (2007). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 51(9), 3271–3275.

- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.

-

ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

- Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5.24.1-5.24.7.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(6), 596-601.

-

Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Retrieved from [Link]

- Nuermberger, E., et al. (2010). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 54(4), 1543-1553.

- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38466-38480.

-

ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

- Wang, X., et al. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (76), e50392.

- Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (2014). Journal of Clinical and Diagnostic Research, 8(3), 54-57.

- Jain, S., & Pathak, D. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Journal of Pharmacy Research, 2(9), 1364-1367.

-

OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

-

MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

- Andreu, N., et al. (2013). Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase. Journal of Antimicrobial Chemotherapy, 68(9), 2118-2127.

- Heuts, F., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(10), 2434-2441.

- Czylkowska, A., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 939-948.

-

Assay Genie. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

-

AntBio. (n.d.). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Murine Pharmacokinetic Studies | Request PDF. Retrieved from [Link]

- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

-

InnoSer. (n.d.). Using Mouse Data to Establish PK/PD Relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of isoniazid. Isoniazid (6) is converted into the.... Retrieved from [Link]

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of isoniazid (INH); | Download Scientific Diagram. Retrieved from [Link]

- McDonagh, E. M., et al. (2015). PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics, 25(8), 413-421.

Sources

- 1. apec.org [apec.org]

- 2. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 3. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. clyte.tech [clyte.tech]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. atcc.org [atcc.org]

- 12. assaygenie.com [assaygenie.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. antbioinc.com [antbioinc.com]

- 15. journals.asm.org [journals.asm.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. inotiv.com [inotiv.com]

- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 25. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]

- 26. researchgate.net [researchgate.net]

- 27. oecd.org [oecd.org]

- 28. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Isonicotinic Acids

Introduction: The Significance of Isonicotinic Acid Scaffolds in Modern Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, represents a cornerstone scaffold in medicinal chemistry. Its derivatives have given rise to a multitude of clinically significant therapeutic agents, most notably isoniazid, a first-line drug for the treatment of tuberculosis.[1][2][3] The versatility of the isonicotinic acid core lies in its unique electronic properties and its ability to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The introduction of various substituents can dramatically alter the biological activity of the parent molecule, leading to compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5]

This guide focuses on a specific and highly impactful class of derivatives: chlorophenyl isonicotinic acids. The incorporation of a chlorophenyl moiety introduces a new layer of complexity and opportunity for modulating biological activity. The "magic chlorine," as it is sometimes referred to in medicinal chemistry, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[6][7] Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of novel and more effective therapeutic agents.

The Influence of Chlorine Substitution on the Phenyl Ring: A Deep Dive into SAR

The precise placement of the chlorine atom on the phenyl ring—be it at the ortho-, meta-, or para-position—has profound implications for the overall biological activity of the chlorophenyl isonicotinic acid derivative. This positional isomerism directly impacts the molecule's steric and electronic properties, which in turn dictates its interaction with target proteins.

Electronic Effects of Chlorine Substitution

The chlorine atom is an electron-withdrawing group, which can influence the pKa of the isonicotinic acid and the electron density of the aromatic rings. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket.[6] For instance, an increase in electron density at sites of chlorine substitution can enhance interactions with electrophilic molecules.[6]

Steric and Conformational Effects

The size of the chlorine atom introduces steric bulk, which can either promote or hinder binding to a biological target. The position of the chlorine atom will dictate the preferred conformation of the molecule, influencing how it presents its key binding features to the receptor. For example, an ortho-substitution may force the phenyl ring to adopt a non-planar conformation relative to the isonicotinic acid core, which could be either beneficial or detrimental to its activity.

A hypothetical exploration of the SAR of chlorophenyl isonicotinic acid derivatives would involve systematically modifying the position of the chloro group and evaluating the impact on a specific biological activity.[8]

Lipophilicity and Pharmacokinetic Properties

The addition of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and improve its oral bioavailability. However, excessive lipophilicity can also lead to increased metabolic breakdown and potential toxicity. The position of the chlorine can subtly influence the overall lipophilicity and how the molecule is metabolized by cytochrome P450 enzymes.[7]

Visualizing the Core SAR Principles

To better illustrate the key considerations in the SAR of chlorophenyl isonicotinic acids, the following diagram outlines the logical relationships between structural modifications and their potential biological consequences.

Caption: Logical flow of SAR for chlorophenyl isonicotinic acids.

Experimental Protocols for SAR Determination

A robust investigation into the SAR of chlorophenyl isonicotinic acids necessitates a systematic approach encompassing synthesis, purification, and biological evaluation.

Synthesis of Chlorophenyl Isonicotinic Acid Derivatives

A general and reliable method for the synthesis of these compounds involves a Suzuki coupling reaction.

Step-by-Step Protocol:

-

Starting Materials: Commercially available 2-chloroisonicotinic acid and the appropriately substituted chlorophenylboronic acid.

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloroisonicotinic acid (1 equivalent) and the corresponding chlorophenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically sodium carbonate (2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to precipitate the product.

-

Purification: Filter the crude product and wash with water. Recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure chlorophenyl isonicotinic acid derivative.

Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a library of chlorophenyl isonicotinic acid analogs.

Caption: Experimental workflow for SAR studies.

Biological Evaluation: A Case Study in Antitubercular Activity

Given the prominence of isoniazid, a key derivative of isonicotinic acid, in tuberculosis treatment, a relevant biological evaluation would be to assess the antitubercular activity of newly synthesized chlorophenyl isonicotinic acid derivatives.[1][3][9]

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.

-

Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is a standard medium for M. tuberculosis growth.

-

Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microplate containing the culture medium.

-

Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubation: Incubate the plates at 37 °C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye such as resazurin.

Quantitative Data and SAR Analysis

The results of the MIC testing for a hypothetical series of chlorophenyl isonicotinic acid derivatives are presented in the table below.

| Compound ID | Chlorine Position | MIC (µg/mL) |

| 1 | None (Parent) | >100 |

| 2a | ortho-chloro | 50 |

| 2b | meta-chloro | 12.5 |

| 2c | para-chloro | 25 |

Analysis of Hypothetical Data:

-

The unsubstituted parent compound is inactive, highlighting the importance of the chlorophenyl moiety for antitubercular activity.

-

All three chlorinated analogs exhibit activity, with the meta-chloro derivative being the most potent.

-

The order of potency is meta > para > ortho. This suggests that the electronic and steric effects of the chlorine atom are optimally positioned for target engagement when in the meta position. The reduced activity of the ortho isomer could be due to steric hindrance that prevents optimal binding.

Conclusion and Future Directions

The structure-activity relationship of chlorophenyl isonicotinic acids is a rich and complex field of study with significant potential for the discovery of new therapeutic agents. The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity, influencing the molecule's electronic, steric, and pharmacokinetic properties. Systematic synthesis and biological evaluation of positional isomers are essential for elucidating the precise SAR for a given biological target. Future research in this area should focus on expanding the diversity of substituents on both the isonicotinic acid and phenyl rings to further probe the chemical space and identify compounds with enhanced potency, selectivity, and drug-like properties.

References

- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. PubMed.

- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.

- Novel isoniazid derivative as promising antituberculosis agent. PMC - NIH.

- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.

- Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed.

- Novel isoniazid derivative as promising antituberculosis agent. PubMed - NIH.

- Structure-Activity Relationship of 8-(3-Chlorophenyl)

- Science Dossier - How chlorine in molecules affects biological activity. Eurochlor.

- Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. NIH.

- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.

- Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. PubMed.

Sources

- 1. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [mdpi.com]

- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel isoniazid derivative as promising antituberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Chlorophenyl)isonicotinic Acid

Introduction

2-(2-Chlorophenyl)isonicotinic acid is a heterocyclic aromatic compound with significant potential in pharmaceutical and materials science research. As a derivative of isonicotinic acid, a core component in several established drugs, its structural and electronic properties are of considerable interest.[1] The introduction of a 2-chlorophenyl substituent at the 2-position of the pyridine ring is expected to modulate its biological activity and physicochemical characteristics. A thorough spectroscopic analysis is paramount for unequivocal structure elucidation, purity assessment, and understanding its chemical behavior, which are critical steps in any research and development pipeline.

This guide provides a comprehensive overview of the expected spectroscopic signature of this compound, drawing upon established principles of spectroscopic interpretation and data from analogous compounds. We will delve into the theoretical underpinnings and practical considerations for analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with the IUPAC numbering convention for unambiguous referencing in the subsequent sections.

Caption: Molecular structure and atom numbering of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum to observe singlets for each unique carbon atom.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for this compound, based on data for isonicotinic acid and related substituted pyridines.[2][3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.0 | d | ~5.0 |

| H5 | ~7.8 | dd | ~5.0, ~1.5 |

| H6 | ~8.8 | d | ~1.5 |

| H3' | ~7.5 | m | |

| H4' | ~7.4 | m | |

| H5' | ~7.3 | m | |

| H6' | ~7.6 | m | |

| COOH | >10 | br s |

Interpretation:

-

The protons of the isonicotinic acid ring (H3, H5, H6) are expected to appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

-

The protons of the 2-chlorophenyl ring (H3', H4', H5', H6') will also resonate in the aromatic region, with their chemical shifts influenced by the chloro substituent and the steric hindrance between the two rings.

-

The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on data for isonicotinic acid and substituted benzenes.[4][5]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~155 |

| C3 | ~122 |

| C4 | ~140 |

| C5 | ~125 |

| C6 | ~150 |

| C=O | ~168 |

| C1' | ~138 |

| C2' | ~132 |

| C3' | ~130 |

| C4' | ~128 |

| C5' | ~127 |

| C6' | ~131 |

Interpretation:

-

The carbon atoms of the pyridine ring will show distinct chemical shifts, with C2, C4, and C6 being the most deshielded due to their proximity to the nitrogen atom and the substituents.

-

The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.

-

The carbons of the chlorophenyl ring will have chemical shifts consistent with a substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.

-

Ionization: Employ a suitable ionization technique. Electrospray ionization (ESI) is well-suited for this polar, acidic molecule.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 234.03 | Molecular ion (protonated) |

| [M-OH]⁺ | 217.03 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 189.04 | Loss of carboxylic acid group |

Interpretation:

-

The molecular ion peak will be observed, and its high-resolution mass can be used to confirm the elemental composition.

-

The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

-

Common fragmentation pathways are expected to involve the loss of the carboxylic acid group and potentially cleavage at the bond connecting the two aromatic rings.

Proposed Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Predicted IR Absorption Bands

The predicted IR absorption bands are based on characteristic frequencies for carboxylic acids and substituted aromatic compounds.[6][7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~1700 | C=O stretch (carboxylic acid) | Strong |

| 1600-1450 | C=C and C=N stretches (aromatic rings) | Medium-Strong |

| ~1300 | C-O stretch and O-H bend | Medium |

| Below 850 | C-H out-of-plane bending, C-Cl stretch | Medium-Strong |

Interpretation:

-

A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

Multiple peaks in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings.

-

The C-Cl stretching vibration is expected in the fingerprint region, below 850 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity.

Predicted UV-Vis Absorption Maxima

The predicted UV-Vis absorption maxima are based on data for isonicotinic acid and the expected influence of the chlorophenyl substituent.[8][9]

| Predicted λmax (nm) | Electronic Transition |

| ~220 | π → π |

| ~270 | π → π |

Interpretation:

-

The conjugated system of the pyridine ring and the attached chlorophenyl and carboxylic acid groups will give rise to π → π* electronic transitions.

-

The presence of the chlorophenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isonicotinic acid.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted spectral data, derived from established spectroscopic principles and analysis of analogous structures, offers a detailed fingerprint for this molecule. By employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently verify the structure, assess the purity, and gain valuable insights into the chemical properties of this promising compound, thereby accelerating its potential applications in drug discovery and materials science.

References

-

ResearchGate. (n.d.). 13C-NMR spectrum of ( 4 ). Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

NIST. (n.d.). Isonicotinic acid, (4-chlorophenyl)methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-6-methoxyisonicotinic acid, 2-(p-chlorophenyl)hydrazide. Retrieved from [Link]

-

PubChem. (n.d.). Isonicotinic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

NIST. (n.d.). Isonicotinic acid, 2-phenylethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid). Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][4][10]oxazin-3-yl)isonicotinamide. Retrieved from [Link]4][10]oxazin-3-yl)isonicotinamide.pdf

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

Sources

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. Isonicotinic acid, 2-amino-6-chloro-, hydrazide [webbook.nist.gov]

Discovery and Development of Novel Isonicotinic Acid Derivatives: A Technical Guide to Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isonicotinic acid, a simple pyridine derivative, stands as a cornerstone in medicinal chemistry.[1] While first synthesized in 1912, its profound therapeutic potential remained untapped for four decades until the serendipitous discovery of its hydrazide derivative, isoniazid, as a potent anti-tuberculosis agent in the early 1950s.[2] This event marked a pivotal moment in the fight against tuberculosis and unveiled the vast potential of the isonicotinic acid scaffold.[2][3] Today, its derivatives are explored for a wide range of applications, including anti-inflammatory, antiviral, and antimalarial agents, making this a vibrant and critical area of drug discovery.[4][5][6]

This guide provides a comprehensive overview of the discovery and development workflow for novel isonicotinic acid derivatives. It is designed for professionals in the field, moving beyond mere protocols to explain the causal reasoning behind experimental choices and to provide a framework for a self-validating, iterative drug development process.

The Modern Drug Discovery Workflow: An Iterative Approach

The journey from a chemical scaffold to a viable drug candidate is a structured, multi-stage process. The modern approach is not linear but cyclical, where data from biological testing continuously informs and refines chemical synthesis. This iterative loop of design, synthesis, and evaluation is fundamental to optimizing potency and minimizing off-target effects.

Caption: Iterative workflow for drug discovery and development.

Part 1: Target Identification & Mechanism of Action

The success of any drug discovery program hinges on a deep understanding of its biological target. For isonicotinic acid derivatives, the primary and most well-studied application is in combating tuberculosis.

Primary Target: Mycobacterium tuberculosis

The efficacy of isoniazid (INH), the flagship derivative, is not due to the molecule itself but to its bio-activated form. INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7] Once activated, the resulting isonicotinoyl radical covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the synthesis of mycolic acids, the long-chain fatty acids that are unique and essential components of the mycobacterial cell wall. The disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial death.

Caption: Mechanism of action for the prodrug Isoniazid.

This specific mechanism provides a clear rationale for derivatization. The emergence of drug-resistant strains, often through mutations in the katG gene, necessitates the development of novel derivatives that either do not require KatG activation or can inhibit alternative targets within the bacterium.[2]

Expanding Targets: Beyond tuberculosis, isonicotinic acid derivatives have shown promise by inhibiting other enzymes, such as cyclooxygenase-2 (COX-2) in inflammatory pathways and other targets in various pathogens.[5] This scaffold's versatility allows it to be adapted for diverse therapeutic areas.

Part 2: Synthesis of Novel Derivatives - The Chemical Core

The chemical tractability of the isonicotinic acid core is its greatest asset. A prevalent and highly effective strategy for generating chemical diversity is the synthesis of isonicotinoyl hydrazones . This involves a straightforward condensation reaction between isoniazid and a wide array of aldehydes or ketones.[2][8]

Caption: General reaction scheme for hydrazone synthesis.

Experimental Protocol: General Synthesis of Isonicotinoyl Hydrazones

This protocol describes a robust and widely applicable method for synthesizing a library of derivatives for biological screening.

1. Objective: To synthesize a novel isonicotinoyl hydrazone derivative through the condensation of isoniazid with a selected aromatic aldehyde.

2. Materials:

-

Isoniazid (Isonicotinic acid hydrazide)

-

Substituted Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

-

Standard reflux apparatus with condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

3. Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of isoniazid in 20 mL of absolute ethanol. Stir until fully dissolved.

-

Addition of Aldehyde: To this solution, add a stoichiometric equivalent (10 mmol) of the selected aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation & Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. The flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[9]

-

Drying & Recrystallization: Dry the product in a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

4. Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[8][10]

Causality and Structure-Activity Relationship (SAR): The choice of aldehyde or ketone is a critical experimental variable. By systematically altering the substituents (R1, R2) on this component, researchers can modulate the derivative's electronic, steric, and lipophilic properties. This is the foundation of SAR studies, where the goal is to correlate specific structural changes with increases in biological activity or improvements in pharmacological profiles.[2][11]

Part 3: Preclinical Evaluation - A Self-Validating System

Once a library of derivatives is synthesized, it must undergo rigorous biological testing. Each assay serves as a validation checkpoint, ensuring that only the most promising candidates advance.

In Vitro Antitubercular Activity

The first critical test is to determine if the novel compounds can inhibit the growth of the target pathogen.

Experimental Protocol: MIC Determination by Alamar Blue Assay

1. Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against Mycobacterium tuberculosis H37Rv.[12]

2. Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

96-well microplates

-

Synthesized compounds, Isoniazid, and Rifampicin (controls)

-

Alamar Blue reagent

-

Spectrophotometer or fluorometer

3. Procedure:

-

Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Compound Dilution: Prepare a serial dilution of the test compounds and controls in a 96-well plate. Concentrations should span a wide range to capture the MIC value.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include a "no drug" growth control and a "no bacteria" sterility control.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Assay Development: Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Data Reading: Measure the color change (or fluorescence). Viable, respiring bacteria will reduce the blue resazurin (Alamar Blue) to the pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Data Presentation: Results should be tabulated for clear comparison. This quantitative data directly informs the SAR.

| Compound | R-Group on Hydrazone | MIC vs. H37Rv (µM)[10] | MIC vs. INH-Resistant Strain (µM)[10] |

| Isoniazid | (Control) | 0.08 | > 50 |

| Rifampicin | (Control) | 0.15 | 0.15 |

| Derivative 1 | 4-Nitrobenzylidene | 0.14 | 25.6 |

| Derivative 2 | 1-Methyl-1H-pyrrol-2-ylmethylene | 0.12 | 0.14 |

| Derivative 3 | 4-Chlorobenzylidene | 0.55 | > 50 |

| Derivative 4 | 2-Hydroxybenzylidene | 0.21 | 38.2 |

Note: Data is representative.

Causality and Interpretation: The goal is to identify derivatives with potent activity against the standard H37Rv strain and, crucially, those that retain activity against isoniazid-resistant strains (e.g., Derivative 2).[10] This demonstrates a potentially different mechanism of action or the ability to overcome resistance.

In Vitro Cytotoxicity Assay

A potent compound is only useful if it is not toxic to human cells. This assay validates the selectivity of the derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

1. Objective: To assess the cytotoxicity of lead compounds against a human cell line (e.g., HepG2, liver carcinoma) and determine the 50% inhibitory concentration (IC₅₀).

2. Materials:

-

HepG2 cell line

-

DMEM medium supplemented with FBS and antibiotics

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader (570 nm)

3. Procedure:

-